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Compound of Interest

Compound Name: Trifloxystrobin-d6

Cat. No.: B1161378 Get Quote

Executive Summary
Trifloxystrobin-d6 is the stable isotope-labeled analog of the strobilurin fungicide

Trifloxystrobin. It serves as a critical Internal Standard (IS) in quantitative mass spectrometry

(LC-MS/MS) workflows. By mimicking the physicochemical behavior of the target analyte while

maintaining a distinct mass shift (+6 Da), it allows for the rigorous correction of matrix effects,

extraction inefficiencies, and ionization variability in complex agricultural and environmental

matrices.
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Property Specification

Common Name Trifloxystrobin-d6

IUPAC Name

Methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-

trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl-

d4}acetate-d2 (approximate)

CAS Number 2470226-50-5

Molecular Formula

C

H

D

F

N

O

Molecular Weight 414.41 g/mol (vs. 408.37 g/mol for native)

Isotopic Purity

Typically ≥ 99% deuterated forms (d

-d

)

Appearance White to off-white solid

Structural Analysis
Trifloxystrobin-d6 is characterized by the incorporation of six deuterium atoms.[1] The

labeling pattern is strategically placed to ensure metabolic stability and retention of the label

during mass spectrometric fragmentation.

Label Position 1 (Ring): Four deuterium atoms (d

) are located on the central phenyl ring (the o-tolyl moiety).

Label Position 2 (Bridge): Two deuterium atoms (d
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) are located on the methylene bridge (

) connecting the central phenyl ring to the oximino ether group.

Structural Visualization
The following diagram illustrates the chemical structure, highlighting the specific sites of

deuteration (D) compared to the native hydrogen (H).

Figure 1: Structural segmentation of Trifloxystrobin-d6 showing specific deuteration sites.
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Physicochemical Properties[2][4][5][6]
Understanding the properties of the d6 analog is essential for handling and method

development. It shares nearly identical chromatographic properties with the native compound

but differs in mass.
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Property Description Impact on Protocol

Solubility

Soluble in Acetonitrile,

Methanol, Acetone,

Dichloromethane. Low

solubility in water (0.61 mg/L).

Dissolve stock standards in

Acetonitrile or Methanol. Avoid

aqueous solvents for stock

preparation.

Log P (Octanol/Water) 4.5 (at 25°C)

Highly lipophilic. Elutes late on

Reverse Phase (C18)

columns.

pKa
Non-ionizable in pH 2–12

range.

pH adjustment of mobile phase

improves peak shape but does

not affect ionization state

significantly.

Stability

Sensitive to moisture and light.

Hydrolytically unstable in basic

conditions (pH > 9).

Store neat standard at -20°C.

Keep solutions in amber vials.

Avoid basic extraction buffers.

Analytical Applications (LC-MS/MS)
The primary application of Trifloxystrobin-d6 is as an internal standard for the quantification of

Trifloxystrobin residues in food (grapes, apples, cucumbers) and environmental samples.

Mass Spectrometry (MRM) Parameters
Trifloxystrobin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The d6 analog

exhibits a precursor mass shift of +6 Da.

Mechanism of Fragmentation:

Fragment A (m/z 186): Corresponds to the [C9H7F3N]+ ion derived from the trifluoromethyl-

phenyl-ethylidene moiety. Crucially, this fragment does not contain the d6 label. Therefore,

the product ion mass is identical for both Native and d6 forms.

Fragment B (m/z 206/212): Corresponds to the [C11H12NO3]+ moiety

(methoxyiminoacetate side). This fragment contains the d6 label (d4 ring + d2 bridge). Thus,

the d6 product ion shifts from 206 to 212.
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Recommended MRM Transitions:

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Type
Collision
Energy (eV)

Trifloxystrobin

(Native)
409.1 186.1 Quantifier 20–25

409.1 206.1 Qualifier 15–20

Trifloxystrobin-d6

(IS)
415.1 186.1 Quantifier* 20–25

415.1 212.1 Qualifier 15–20

*Note: Using 415 -> 186 is acceptable because the precursor (415) differentiates it from the

native (409). However, 415 -> 212 is a more specific transition if background interference is

high.

Chromatographic Behavior
Because deuterium has a slightly different molar volume than hydrogen, deuterated standards

can sometimes exhibit a slight retention time shift (isotope effect). However, for

Trifloxystrobin-d6 on a standard C18 column, the shift is negligible.

Retention Time: Co-elutes with Trifloxystrobin (typically ~9.5 min on a 15 min gradient).

Benefit: Any matrix suppression occurring at that specific retention time affects both the

analyte and the IS equally, allowing for accurate compensation.

Experimental Protocol: Residue Analysis Workflow
This protocol outlines a self-validating workflow for extracting and quantifying Trifloxystrobin

using the d6 IS.

Workflow Diagram
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Figure 2: QuEChERS extraction workflow utilizing Trifloxystrobin-d6 for matrix correction.
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Step-by-Step Methodology
Step 1: Stock Solution Preparation

Weigh 1.0 mg of Trifloxystrobin-d6 into a 10 mL volumetric flask.

Dissolve in HPLC-grade Acetonitrile to yield a 100 µg/mL stock.

Validation: Verify concentration by comparing UV absorbance (254 nm) against a certified

native standard if possible, or rely on gravimetric accuracy.

Store at -20°C. Stability is >1 year if kept dry.

Step 2: Sample Extraction (QuEChERS Citrate)

Weigh 10 g of homogenized sample (e.g., grapes) into a 50 mL centrifuge tube.

CRITICAL: Add 100 µL of Trifloxystrobin-d6 working solution (e.g., 10 µg/mL) to the sample

before solvent addition. This ensures the IS experiences the entire extraction efficiency loss.

Add 10 mL Acetonitrile. Shake vigorously for 1 min.

Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake for 1

min.

Centrifuge at 3000 x g for 5 min.

Step 3: LC-MS/MS Analysis

Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 mins.

Flow Rate: 0.3 mL/min.
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Injection Vol: 2 µL.

Step 4: Data Processing Calculate the response ratio:

Quantify the native concentration using a calibration curve plotted as

vs. Concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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